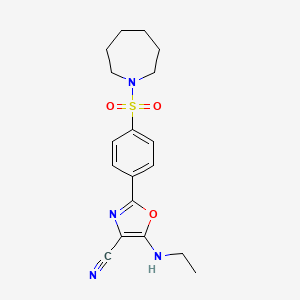

![molecular formula C18H18N2O4S2 B2660021 N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide CAS No. 2034407-30-0](/img/structure/B2660021.png)

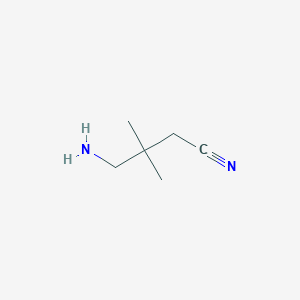

N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of 2-substituted benzo[b]thiophene, a key component in the structure of the compound, can be achieved via a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method has been demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonamide group and a benzo[b]thiophene group . The benzo[b]thiophene group is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the synthesis of 2-substituted benzo[b]thiophene involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction .Physical And Chemical Properties Analysis

Thiophene, a key component in the structure of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as:

Tumor Cell Growth Inhibition

Compounds derived from thiophene have been synthesized and assessed for their tumor cell growth inhibition activities . These compounds were tested in vitro on three human tumor cell lines, namely, MCF-7 (breast adenocarcinoma), NCI .

Serotoninergic Affinity

Some thiophene derivatives have been assessed for in vitro affinity on serotoninergic 5-HT 1A R by radioligand binding assays .

Material Science

Thiophene compounds have interesting applications in the field of material science . They are used in the synthesis of novel structural prototypes with more effective pharmacological activity .

Light Emission

Some thiophene derivatives have shown fast relaxation from the excited state to the ground state due to intramolecular energy-transfer between the groups, emitting light with a significant redshift .

Nanotechnology

Thiophene compounds have been used in the synthesis of nanocatalysts . These nanocatalysts have been used for the one-pot multicomponent synthesis of benzo [b]pyran and pyrano [2,3 -d] pyrimidine derivatives .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved resources, it’s worth noting that compounds containing a benzo[b]thiophene group have broad biological properties and are considered as important structural motifs in pharmaceuticals and biologically active molecules .

properties

IUPAC Name |

N-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-12(21)20-13-6-8-14(9-7-13)26(23,24)19-10-17(22)16-11-25-18-5-3-2-4-15(16)18/h2-9,11,17,19,22H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPXMJAEGHDVBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2659941.png)

![4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2659943.png)

![Benzyl (5-chlorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B2659949.png)

![6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2659956.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide](/img/structure/B2659957.png)

![2-((5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl)oxy)-N-isopropyl-N-phenylacetamide](/img/structure/B2659961.png)